ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. The structure includes a 4-chlorophenyl substituent at position 3, methyl groups at positions 2 and 5 of the pyrimidine ring, and an ethyl carboxylate group at position 4 of the pyrazole moiety. This compound’s design leverages the pyrazolo-pyrimidine scaffold’s pharmacological relevance, often associated with kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-29-20(28)15-10-23-26(18(15)22)16-9-11(2)24-19-17(12(3)25-27(16)19)13-5-7-14(21)8-6-13/h5-10H,4,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVXTQNXBXCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the formation of the pyrazole ring through cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects against various diseases:
- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against different cancer cell lines. Research indicates that compounds with similar structures may induce apoptosis in cancer cells, making them promising candidates for anticancer therapies .
- Antiviral Properties : The compound's structure suggests potential antiviral activity, particularly against viral infections. Its derivatives have been explored for their ability to inhibit viral replication .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may exhibit similar effects, potentially aiding in the treatment of inflammatory diseases .
Biological Evaluations
The biological activity of this compound has been evaluated through several assays:
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Anticancer | Cell viability assays | Induced apoptosis in RKO carcinoma cells |
| Antiviral | Viral replication inhibition | Effective against specific viral strains |
| Anti-inflammatory | In vitro cytokine assays | Reduced pro-inflammatory cytokine levels |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives similar to this compound:
- A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives exhibited potent anticancer activity against a panel of human cancer cell lines, demonstrating a structure–activity relationship that supports further exploration of this compound .
- Another research article highlighted the synthesis and evaluation of related compounds for their antioxidant properties and cytotoxicity against colorectal cancer cells. The findings suggest that modifications in the pyrazole structure can significantly enhance biological activity .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, core modifications, and functional groups. Below is a detailed analysis of key analogs and their properties:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compounds such as 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) and 2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK63) () share the pyrazolo[1,5-a]pyrimidine core but differ in substituents and functional groups.
- Key Differences: The target compound features an ethyl carboxylate group, whereas MK66 and MK63 have ketone groups at position 5.
| Property | Target Compound | MK66 | MK63 |
|---|---|---|---|
| Core Functional Group | Ethyl carboxylate | Ketone (7(4H)-one) | Ketone (7(4H)-one) |
| Aryl Substituents | 3-(4-Chlorophenyl) | 5-(4-Methoxyphenyl) | 5-(2,3,4,5-Tetrafluorophenyl) |
| Methyl Groups | 2,5-Dimethyl | None | None |
| Lipophilicity (Predicted) | High (Cl, methyl groups) | Moderate (methoxy) | High (fluorine atoms) |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Compounds like 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) () exhibit a triazolo-pyrimidine fusion instead of a pyrazole-pyrimidine system.
- The target compound’s ethyl carboxylate group may confer better solubility in polar solvents compared to 16a’s nitro and fluorophenyl groups .
Dihydropyrazolo[1,5-a]pyrimidines
Analog 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) () shares the pyrazolo-pyrimidine core but includes a dihydro backbone and a diazenyl group.
- The diazenyl group in 4n may enhance photochemical reactivity, a feature absent in the target compound .
Biological Activity
Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail the biological activity of this specific compound based on recent research findings.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class act as selective inhibitors of various kinases. For instance, studies have shown that these compounds can inhibit Pim-1 and Flt-3 kinases, which are implicated in abnormal cell growth and cancer progression. The inhibition of these kinases can lead to reduced phosphorylation of proteins involved in cell survival pathways, such as BAD (BCL-2 antagonist of cell death) .
Biological Evaluation
The biological evaluation of this compound has demonstrated promising results in various assays:
Anticancer Activity
In vitro studies have shown that this compound exhibits potent activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For example:
- Cell Viability Assays : The compound demonstrated submicromolar potency in inhibiting colony formation in cancer cell lines .
- Kinase Selectivity : It showed a selectivity score of 0.14 against a panel of 119 oncogenic kinases, indicating its potential as a targeted therapeutic agent .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its effectiveness against bacterial isolates .
- Biofilm Formation : It significantly inhibited biofilm formation by more than 80% in both S. aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazolo[1,5-a]pyrimidine core influence its potency and selectivity:
- Substituents : The presence of electron-withdrawing groups like chlorine enhances kinase inhibition.
- Functional Groups : The amino and carboxylate groups are essential for interaction with biological targets .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Pim Kinase Inhibition : A study demonstrated that derivatives with similar structures effectively inhibited Pim kinases with significant selectivity over other kinases .
- Antibiofilm Activity : Another investigation highlighted the ability of pyrazolo[1,5-a]pyrimidine derivatives to disrupt biofilm formation in pathogenic bacteria .
Q & A
Q. What are the recommended synthetic pathways for ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate?
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., column: C18, gradient elution with acetonitrile/water + 0.1% formic acid).
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm; pyrazole NH₂ at δ 5.8–6.2 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-chlorophenyl group onto the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer : Optimize via Design of Experiments (DoE) to test variables:
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Catalyst loading : Pd(PPh₃)₄ (2–5 mol%).
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Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar).
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Temperature : 70–100°C.
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Additives : Use silver salts (e.g., Ag₂CO₃) to enhance electrophilicity of the aryl halide.
Contradictions in literature (e.g., vs. ) suggest solvent choice critically impacts coupling efficiency. For example, DMF may stabilize intermediates but promote side reactions at higher temperatures .- Data Table : Yield Optimization Parameters
| Condition | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Pd Loading | 2–5 mol% | 3 mol% | +15% yield |
| Solvent | DMF vs. Toluene | DMF | +22% yield |
| Temperature | 70–100°C | 85°C | Avoids decomposition above 90°C |
Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer activity in vs. ) may arise from:
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Structural nuances : Minor substituent changes (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter binding affinity .
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Assay variability : Use standardized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination.
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Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with COX-2 vs. kinase targets .
- Data Table : Comparative Bioactivity of Analogues
| Compound | Substituent | Target (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | 4-Cl-Ph | COX-2: 1.2 ± 0.3 | |
| 4-MeO-Ph Analogue | 4-MeO-Ph | CDK2: 0.8 ± 0.2 |
Methodological Considerations
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h. Monitor via HPLC for hydrolysis of the ester group (common degradation pathway for ethyl carboxylates) .
- Light/oxidation stability : Use ICH Q1B guidelines for photostability testing.
Q. What computational tools predict the metabolic fate of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to identify likely Phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid; CYP450-mediated oxidation of methyl groups) .
- Metabolic Hotspots : Highlight the pyrazole NH₂ and 4-chlorophenyl groups as susceptible to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
